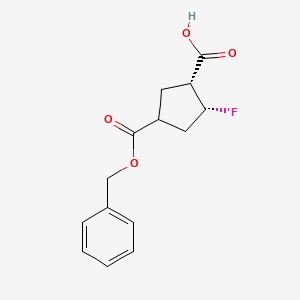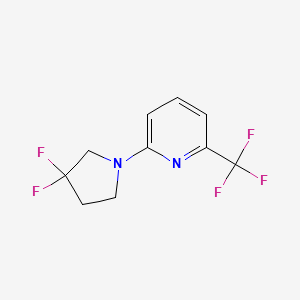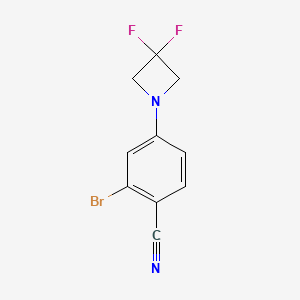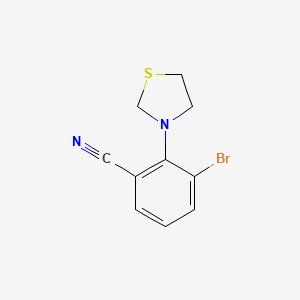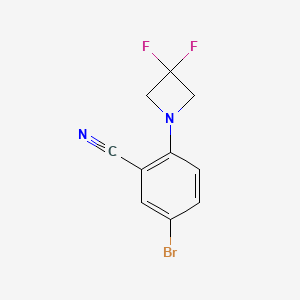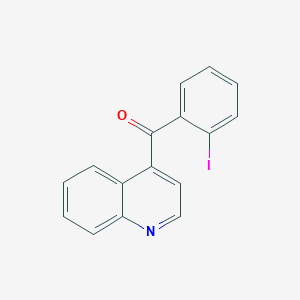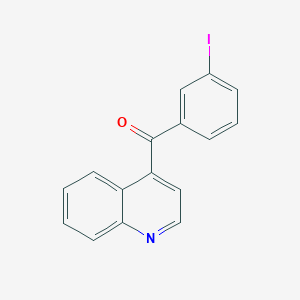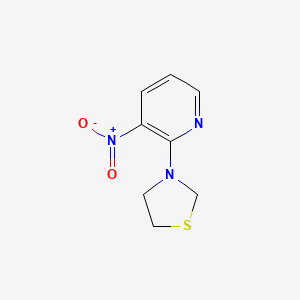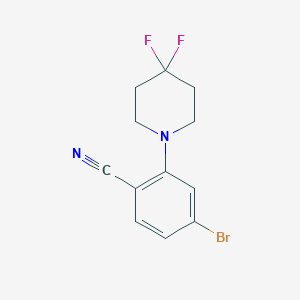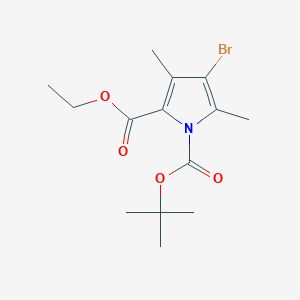
1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate
描述
1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its complex structure, which includes tert-butyl, ethyl, bromo, and dimethyl substituents, making it a subject of interest in various chemical research and industrial applications.
准备方法
The synthesis of 1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The tert-butyl, ethyl, bromo, and dimethyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The carboxylate groups are introduced through esterification reactions, typically using alcohols and acid chlorides or anhydrides in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
化学反应分析
1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove oxygen atoms.
Ester Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include bromine, N-bromosuccinimide, amines, thiols, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Chemical Biology: It serves as a probe in biochemical studies to investigate the function of biological molecules and pathways.
作用机制
The mechanism of action of 1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from inhibition of enzyme activity to activation of signaling pathways.
相似化合物的比较
1-tert-Butyl 2-ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate can be compared with other pyrrole derivatives, such as:
1-tert-Butyl 2-ethyl 3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate: Similar structure but lacks the bromine substituent, leading to different reactivity and applications.
1-tert-Butyl 2-ethyl 4-chloro-3,5-dimethyl-1H-pyrrole-1,2-dicarboxylate: Chlorine substituent instead of bromine, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
属性
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-bromo-3,5-dimethylpyrrole-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO4/c1-7-19-12(17)11-8(2)10(15)9(3)16(11)13(18)20-14(4,5)6/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEQZCXURJIDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C(=O)OC(C)(C)C)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


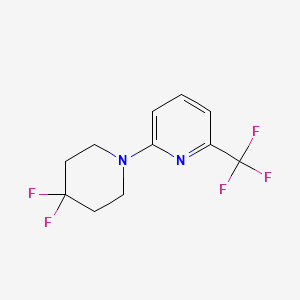
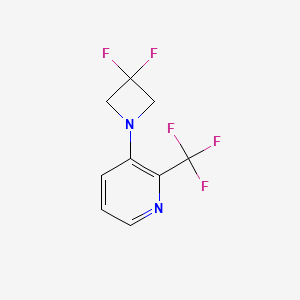
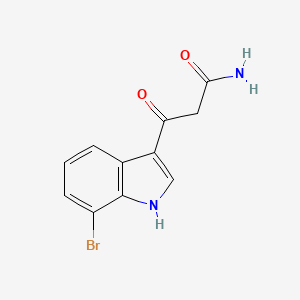
![Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1406277.png)
